3-Phenyl-2-propenyl beta-D-glucopyranoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O6 |
|---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+ |
InChI Key |
KHPCPRHQVVSZAH-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Chemotaxonomic Distribution
Identification and Isolation from Botanical Sources
Scientific research has successfully identified and isolated 3-Phenyl-2-propenyl beta-D-glucopyranoside from various plant species, with significant findings related to the genus Rhodiola.
Rhodiola rosea L., a perennial flowering plant belonging to the Crassulaceae family, is a well-documented botanical source of this compound (rosin). nih.gov The compound is one of the key secondary metabolites found in this species, alongside other phenylpropanoid glycosides like rosavin (B1679537) and rosarin. nih.govjst.go.jp
The isolation of rosin (B192284) from the roots of Rhodiola rosea has been described in scientific literature. One established method involves the extraction of the plant material with aqueous methanol (B129727). nih.gov Subsequent separation and purification of the extract are necessary to isolate the individual glycosides.
In addition to direct extraction from the plant, in vitro methods have also been explored. Compact callus aggregate cultures of Rhodiola rosea have been utilized for the production of cinnamyl alcohol glycosides, including rosin, through biotransformation processes. nih.govnih.govresearchgate.net This involves feeding precursors like cinnamyl alcohol to the callus cultures, which then synthesize the desired glycosides. nih.govresearchgate.net The extraction of these compounds from the callus cells is also typically performed using aqueous methanol. nih.gov
While Rhodiola rosea is a primary source, the presence of this compound (rosin) has been reported in other organisms as well. For instance, it has been identified as a natural product in Piper retrofractum, a plant belonging to the Piperaceae family. pharmacompass.com This suggests that the distribution of this compound may extend beyond the Crassulaceae family.
Methodologies for Compound Extraction and Chromatographic Isolation
The extraction and isolation of this compound from plant matrices require a combination of optimized extraction techniques and advanced chromatographic protocols to achieve high purity.
The initial step in isolating this compound involves the extraction from the raw plant material, typically the roots of Rhodiola rosea. Aqueous methanol has been effectively used for this purpose. nih.gov Another documented method involves the extraction of the powdered dry roots with purified water at an elevated temperature (90°C). icm.edu.pl Following extraction, the resulting solution is typically filtered and lyophilized to obtain a dry extract. icm.edu.pl
For enriching the concentration of phenylpropanoid glycosides, including the target compound, pre-separation steps are often employed. Adsorption chromatography using macroporous resins, such as HPD-200, and polyamide columns has proven effective in removing impurities and concentrating the glycosides from the crude extract. tandfonline.com
Following initial extraction and enrichment, advanced chromatographic techniques are essential for the separation and purification of individual phenylpropanoid glycosides. High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the preparative isolation of these compounds from Rhodiola rosea extracts. tandfonline.com
A typical HSCCC procedure involves the use of a two-phase solvent system. For the separation of phenylpropanoid glycosides, a system composed of ethyl acetate, butanol, and water (e.g., in a ratio of 1:0.35:1.35, v/v/v) has been utilized. tandfonline.com The selection of the appropriate solvent system is critical and is often guided by the measurement of the partition coefficient (K) of the target compounds. tandfonline.com By employing this method, researchers have been able to separate and purify several phenylpropanoid glycosides, including those structurally similar to this compound, to a high degree of purity (over 95%). tandfonline.com
For analytical purposes and for verifying the purity of the isolated compounds, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful tool. icm.edu.pl This method allows for the sensitive detection and quantification of individual phenylpropanoid glycosides in complex mixtures. icm.edu.pl
Chemodiversity and Geographical Distribution Studies
The study of the chemical diversity and geographical distribution of this compound is closely linked to the distribution of its primary botanical source, Rhodiola rosea. This plant is native to cold regions of the world, including the Arctic, the mountains of Central Asia, and mountainous parts of Europe. The concentration and composition of phenylpropanoid glycosides, including rosin, in Rhodiola rosea can vary depending on the geographical origin of the plant material.
The occurrence of this compound in Piper retrofractum pharmacompass.com indicates a broader chemotaxonomic distribution than just the Crassulaceae family, suggesting that further studies across different plant families may reveal additional sources. The presence of structurally related cinnamyl alcohol glycosides in various other plant species also points to the widespread nature of this class of compounds in the plant kingdom. researchgate.net
Synthetic Methodologies and Chemical Derivatization
Chemoenzymatic Synthesis and Biocatalytic Approaches
Chemoenzymatic methods offer an alternative to total chemical synthesis, harnessing the high selectivity of enzymes to form the glycosidic bond. nih.gov These approaches can circumvent the need for extensive protecting group manipulations and often proceed under milder, environmentally benign conditions.
For the synthesis of 3-Phenyl-2-propenyl beta-D-glucopyranoside, two main enzymatic strategies are employed:
Transglycosylation: This is the most common biocatalytic route. A glycoside hydrolase, such as a β-glucosidase, is used to transfer a glucose unit from a donor substrate (like sucrose, cellobiose (B7769950), or an activated p-nitrophenyl glucoside) to the acceptor, cinnamyl alcohol. nih.govnih.gov Instead of its natural hydrolytic function (breaking down glycosides with water), the enzyme is used in a "synthesis" mode. By providing a high concentration of the acceptor alcohol, the enzymatic reaction favors the transfer of the glycosyl moiety to the alcohol over water. nih.gov
Whole-Cell Biotransformation: This approach utilizes microbial cells or plant cell cultures that possess the necessary enzymatic machinery for glycosylation. For instance, callus cultures of Rhodiola species have been shown to convert exogenously supplied cinnamyl alcohol into its corresponding glycosides, including rosin (B192284) (this compound). researchgate.net This method leverages the plant's natural biosynthetic pathways. researchgate.net
Enzymes from various sources, including Streptomyces griseus and Oryza sativa, have been investigated for their ability to synthesize alkyl glucosides. nih.govresearchgate.net Immobilization of these enzymes on solid supports can enhance their stability and allow for reuse, making the process more economically viable. researchgate.netbiorxiv.org
Preparation of Structural Analogs and Derivatives
The synthesis of structural analogs is crucial for structure-activity relationship (SAR) studies, which aim to understand how specific chemical features of a molecule influence its biological activity. nih.govresearchgate.net
For this compound, the aglycone (cinnamyl) portion is a primary target for modification. These modifications are designed to probe the importance of various structural elements for a given biological effect. nih.gov
Key modifications include:
Aromatic Ring Substitution: Introducing different substituents (e.g., hydroxyl, methoxy, nitro, or halogen groups) at various positions on the phenyl ring can alter the electronic properties and steric profile of the molecule.
Propenyl Linker Alterations: The three-carbon linker can be modified. For example, the double bond can be saturated to create 3-phenylpropyl β-D-glucopyranoside, or the chain length can be varied. SAR studies have indicated that the presence of the double bond in the cinnamyl linker can be a relevant chemical feature for certain biological activities. nih.gov
Functional Group Transformation: The terminal alcohol of the cinnamyl moiety can be replaced with other functional groups, such as an amide, to create entirely new classes of derivatives like 3-phenyl-2-propenamides. nih.gov
The synthesis of these analogs typically involves preparing the modified aglycone first, followed by the same glycosylation strategies (e.g., Koenigs-Knorr or enzymatic) described previously to attach the glucose moiety. nih.gov These systematic modifications allow researchers to build QSAR (Quantitative Structure-Activity Relationship) models to design more potent or selective compounds. rsc.orgnih.gov
| Parent Aglycone | Modification Type | Example of Modified Aglycone | Rationale for Modification |
|---|---|---|---|
| Cinnamyl Alcohol | Aromatic Substitution | 4-Hydroxycinnamyl Alcohol (p-Coumaryl alcohol) | Investigate the effect of a polar hydroxyl group on the phenyl ring. |
| Cinnamyl Alcohol | Linker Saturation | 3-Phenylpropanol | Determine the importance of the propenyl double bond. nih.gov |
| Cinnamyl Alcohol | Aromatic Substitution | 4-Nitrocinnamyl Alcohol | Probe the effect of a strong electron-withdrawing group. |
| Cinnamyl Alcohol | Functional Group Change | Cinnamic Acid | Create amide or ester derivatives instead of glycosides. nih.gov |
Alterations of the Glycosidic Linkage
The O-glycosidic bond in this compound is susceptible to enzymatic hydrolysis. To enhance metabolic stability and potentially modulate biological activity, synthetic efforts have explored the replacement of the anomeric oxygen with other atoms, leading to the formation of C-glycosides, S-glycosides (thioglycosides), and aza-sugars.
C-Glycosides: In C-glycosides, the anomeric oxygen is replaced by a methylene (B1212753) group (CH₂), forming a carbon-carbon bond that is resistant to glycosidase-catalyzed hydrolysis. The synthesis of C-glycoside analogs typically involves the reaction of a glycosyl donor with a carbon nucleophile. A common strategy is the use of glycosyl radicals, which can be generated from various precursors and then coupled with a suitable aglycone-containing radical acceptor. rsc.org While specific examples for 3-phenyl-2-propenyl C-glucoside are not extensively documented, the general approach would involve generating a glucopyranosyl radical and reacting it with a derivative of cinnamyl alcohol.
S-Glycosides: The replacement of the glycosidic oxygen with a sulfur atom yields a thioglycoside. This modification often retains or enhances biological activity while increasing stability. The synthesis of S-glycosides can be achieved by reacting a glycosyl halide or another activated glycosyl donor with a thiol. For instance, the synthesis of 2-propynyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucopyranoside highlights a method where a thiopropargyl group is introduced at the anomeric position, which could be adapted for the synthesis of a 3-phenyl-2-propenyl analog. ethernet.edu.et
Aza-sugars: Aza-sugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and have therapeutic potential. jchemlett.com The synthesis of aza-sugar analogs of this compound would involve the formation of a polyhydroxylated piperidine (B6355638) or pyrrolidine (B122466) ring, which would then be linked to the 3-phenyl-2-propenyl moiety. For example, 1-deoxynojirimycin (B1663644) analogs have been synthesized from D-glucose, providing a pathway to such structures. nih.gov
Synthesis of Neoglycoconjugates and Probes
Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to a non-carbohydrate scaffold, such as a protein, lipid, or synthetic polymer. These constructs are valuable tools for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems and diagnostics. This compound can serve as a starting point for the synthesis of neoglycoconjugates and probes by introducing a reactive handle for conjugation.
For example, the synthesis of 3-phenyl-2-propenamides from related structures demonstrates how the aglycone can be modified for further chemical reactions. nih.gov A common strategy involves the introduction of a terminal alkyne or azide (B81097) group onto the glycoside, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the glycoside to a larger molecule. The synthesis of propargyl β-D-glucoside and its subsequent coupling reactions exemplify this approach.
Furthermore, chemoenzymatic routes have been developed for the synthesis of enantiomerically enriched β-adrenergic blockers, which involves the preparation of chiral building blocks that can be coupled to various aromatic moieties. nih.gov A similar strategy could be envisioned for creating a library of this compound derivatives with diverse functionalities for screening as probes or neoglycoconjugates.
Advanced Synthetic Methodologies and Sustainable Chemistry Principles
Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. In the context of this compound and its precursors, biocatalysis and chemoenzymatic synthesis have emerged as powerful alternatives to traditional chemical synthesis.
Biocatalytic and Chemoenzymatic Synthesis: The biosynthesis of cinnamyl alcohol, the aglycone of this compound, has been achieved in engineered microorganisms. For instance, a three-step biocatalytic cascade using phenylalanine ammonia (B1221849) lyase (PAL), carboxylic acid reductase (CAR), and alcohol dehydrogenase (ADH) has been developed to produce cinnamyl alcohol from L-phenylalanine. nih.govresearchgate.net This process can be conducted in aqueous solution at ambient temperature and pressure, representing a green and sustainable route to this important precursor. nih.govmanchester.ac.uk
The subsequent glycosylation of cinnamyl alcohol can also be achieved using biocatalysts. The de novo biosynthesis of rosin (this compound) has been demonstrated in engineered Escherichia coli. nih.gov This was accomplished by first establishing a biosynthetic pathway for cinnamyl alcohol from phenylalanine and then introducing a UDP-glycosyltransferase (UGT) to catalyze the glucosylation step. nih.gov Optimization of the metabolic pathway in E. coli led to significant production titers. nih.gov
| Engineered Strain | Precursor | Key Enzymes | Product Titer | Reference |
| E. coli | Phenylalanine | Phenylalanine ammonia lyase, 4-coumarate:CoA ligase, cinnamoyl-CoA reductase, alcohol dehydrogenase, UDP-glycosyltransferase | 258.5 ± 8.8 mg/L | nih.gov |
| E. coli | Cinnamic acid | Carboxylic acid reductase, alcohol dehydrogenase | 5.5 mM cinnamyl alcohol | nih.gov |
Plant Cell Culture and Biotransformation: Plant cell cultures of Rhodiola rosea, a natural source of cinnamyl alcohol glycosides, have been utilized for the biotransformation of precursors into the desired products. d-nb.inforesearchgate.net Feeding of cinnamyl alcohol to R. rosea callus cultures has been shown to significantly increase the production of rosin and other related glycosides. d-nb.inforesearchgate.net
| Precursor Fed (2 mM) | Fold Increase in Rosin (after 96h) | Reference |
| Cinnamyl alcohol | 130-fold | researchgate.net |
| trans-Cinnamic acid | 80-fold (after 24h) | researchgate.net |
These advanced methodologies not only provide more environmentally friendly routes to this compound but also open up possibilities for the production of novel analogs through metabolic engineering and biocatalyst evolution.
Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 3-Phenyl-2-propenyl beta-D-glucopyranoside in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment and connectivity of each proton and carbon atom can be determined.
The ¹H NMR spectrum of this compound provides initial information on the number and types of protons present in the molecule. The spectrum typically reveals signals corresponding to the aromatic protons of the phenyl group, the olefinic protons of the propenyl linker, the anomeric proton of the glucose unit, and the other sugar protons, as well as the methylene (B1212753) protons of the propenyl group. The chemical shifts and coupling constants of these signals offer clues to their relative positions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the identification of the phenyl, propenyl, and glucopyranoside moieties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Rosarin) (Data presented here is a compilation from typical values found in scientific literature; exact values may vary based on solvent and experimental conditions)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm) |
| Aglycone | ||
| 1'' | 136.9 | - |
| 2''/6'' | 128.5 | 7.37 (d, J=7.5 Hz) |
| 3''/5'' | 127.7 | 7.29 (t, J=7.5 Hz) |
| 4'' | 126.3 | 7.21 (t, J=7.5 Hz) |
| 1' | 69.5 | 4.31 (dd, J=12.5, 5.5 Hz), 4.12 (dd, J=12.5, 6.5 Hz) |
| 2' | 129.2 | 6.62 (d, J=16.0 Hz) |
| 3' | 128.8 | 6.29 (dt, J=16.0, 6.0 Hz) |
| Glycone | ||
| 1 | 103.8 | 4.35 (d, J=7.8 Hz) |
| 2 | 74.9 | 3.20 (m) |
| 3 | 77.9 | 3.38 (m) |
| 4 | 71.5 | 3.30 (m) |
| 5 | 77.7 | 3.28 (m) |
| 6 | 62.6 | 3.88 (dd, J=12.0, 2.0 Hz), 3.69 (dd, J=12.0, 5.5 Hz) |
To establish the connectivity between protons and carbons, a series of 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is instrumental in identifying proton-proton coupling networks. For this compound, this experiment confirms the spin systems within the phenyl ring, the propenyl chain, and the glucose unit. For instance, correlations are observed between the olefinic protons (H-2' and H-3') and between the methylene protons (H-1') and the adjacent olefinic proton (H-2'). Within the glucose moiety, a network of correlations from the anomeric proton (H-1) to H-2, H-2 to H-3, and so on, can be traced, confirming the pyranose ring structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at δH 4.35 is correlated to the carbon signal at δC 103.8, confirming the assignment of the anomeric carbon (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments. Key HMBC correlations for this compound include the correlation from the anomeric proton (H-1) of the glucose unit to the C-1' carbon of the cinnamyl moiety, which definitively establishes the glycosidic linkage. Further correlations from the protons of the propenyl chain to the carbons of the phenyl ring confirm the attachment of the side chain to the aromatic system.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. In the positive ion mode, this compound typically forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), or a protonated molecule ([M+H]⁺). The observation of these ions provides the nominal molecular mass of the compound.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₂₀O₆), the calculated exact mass is 296.12599. HRMS analysis would yield a measured mass very close to this value, confirming the elemental composition. mdpi.com
Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide further structural insights. A characteristic fragmentation pattern for glycosides is the cleavage of the glycosidic bond. For this compound, this would result in a fragment ion corresponding to the cinnamyl alcohol aglycone (m/z 134) and a fragment corresponding to the glucose unit.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. scispace.com
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad) | O-H | Stretching (hydroxyl groups of glucose) |
| ~3050-3000 | C-H | Stretching (aromatic and vinylic) |
| ~2900 | C-H | Stretching (aliphatic) |
| ~1650 | C=C | Stretching (alkene) |
| ~1600, ~1495 | C=C | Stretching (aromatic ring) |
| ~1070 | C-O | Stretching (ether and alcohol) |
The broad absorption band around 3400 cm⁻¹ is indicative of the hydroxyl (-OH) groups of the glucose moiety. scispace.com The absorptions in the 3000-3100 cm⁻¹ region are characteristic of C-H stretching in the aromatic ring and the double bond. The C=C stretching vibrations of the aromatic ring and the alkene group appear in the 1600-1650 cm⁻¹ region. A strong and broad band around 1070 cm⁻¹ is characteristic of the C-O stretching vibrations of the glycosidic linkage and the alcohol functionalities. scispace.com
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Optical rotation and circular dichroism are powerful, non-destructive techniques that provide information about the stereochemistry of chiral molecules in solution.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. glycodata.org This property is a fundamental characteristic of optically active molecules and is highly sensitive to their three-dimensional structure. The specific rotation, [α], is a standardized measure that depends on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the solvent. A positive value indicates dextrorotation (rotation to the right), while a negative value signifies levorotation (rotation to the left). glycodata.org
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly valuable for studying the conformation and electronic transitions of chiral chromophores. In this compound, the phenyl ring and the conjugated double bond of the cinnamyl group act as chromophores. The interaction of these chromophores with the chiral glucose unit can give rise to a characteristic CD spectrum.
The CD spectrum provides information on the secondary structure of proteins, the conformation of nucleic acids, and the stereochemistry of small organic molecules. wikipedia.orgyoutube.com For this compound, the CD spectrum would be expected to show Cotton effects (peaks or troughs) in the UV region corresponding to the electronic transitions of the aromatic chromophore. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms and can be used to deduce the absolute configuration of the molecule, often through comparison with the spectra of related compounds or with quantum chemical calculations. While specific CD spectral data for this compound is not available in the reviewed literature, the analysis of such spectra would be a key step in its full stereochemical characterization.
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn allows for the precise determination of the atomic positions, bond lengths, and bond angles.
The applicability of X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the compound. For this compound, also known as Rosin (B192284), a reported melting point of 114-116 °C suggests that it is a crystalline solid at room temperature, indicating that obtaining single crystals may be feasible. echemi.com
A successful X-ray crystallographic analysis of this compound would provide an unambiguous determination of the absolute configuration at all five stereogenic centers of the glucose unit, as well as confirming the β-configuration of the glycosidic bond. Furthermore, it would reveal the preferred conformation of the pyranose ring and the orientation of the cinnamyl aglycone relative to the sugar moiety in the solid state. As of the current literature review, a crystal structure for this compound has not been reported.
Biosynthesis and Metabolic Pathways in Biological Systems
Proposed Biosynthetic Routes to 3-Phenyl-2-propenyl beta-D-glucopyranoside in Plants
The proposed biosynthetic pathway to this compound commences with the amino acid L-phenylalanine, which is derived from the shikimate pathway. researchgate.netnih.gov The conversion of L-phenylalanine to the aglycone, cinnamyl alcohol, proceeds through the core phenylpropanoid pathway, followed by a final glycosylation step.
The initial steps involve the sequential action of three key enzymes:
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is the first committed step in the general phenylpropanoid pathway. nih.gov
Cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov
4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.gov
From p-coumaroyl-CoA, the pathway proceeds towards the formation of cinnamyl alcohol. This part of the pathway involves reduction steps:
The conversion of p-coumaroyl-CoA to cinnamaldehyde (B126680) is a critical juncture. While the direct reduction of p-coumaroyl-CoA to cinnamaldehyde is plausible, the more extensively studied route in the context of monolignol biosynthesis involves the formation of other hydroxycinnamate-CoAs. However, for the synthesis of cinnamyl alcohol itself, a likely intermediate is cinnamoyl-CoA, which would then be reduced.
Cinnamoyl-CoA reductase (CCR) is proposed to catalyze the reduction of cinnamoyl-CoA to cinnamaldehyde. researchgate.net
Cinnamyl alcohol dehydrogenase (CAD) then reduces cinnamaldehyde to cinnamyl alcohol. researchgate.netkoreascience.kr This reaction is reversible. researchgate.net
The final step in the biosynthesis of this compound is the glycosylation of cinnamyl alcohol.
UDP-glycosyltransferases (UGTs) are responsible for transferring a glucose moiety from UDP-glucose to the hydroxyl group of cinnamyl alcohol, forming the beta-D-glucopyranoside conjugate. nih.govnih.gov This step is crucial for increasing the solubility and stability of the compound. nih.gov
This proposed pathway is supported by studies on related phenylpropanoid glycosides, particularly in plants like Rhodiola rosea, a known producer of cinnamyl alcohol glycosides such as rosin (B192284), rosarin, and rosavin (B1679537). researchgate.netresearchgate.netnih.gov
Table 1: Proposed Biosynthetic Pathway of this compound
| Step | Precursor | Enzyme | Product |
|---|---|---|---|
| 1 | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid |
| 2 | trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid |
| 3 | p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| 4 | p-Coumaroyl-CoA | (Series of reductions) | Cinnamaldehyde |
| 5 | Cinnamaldehyde | Cinnamyl alcohol dehydrogenase (CAD) | Cinnamyl alcohol |
| 6 | Cinnamyl alcohol & UDP-Glucose | UDP-glycosyltransferase (UGT) | This compound |
Identification and Characterization of Key Biosynthetic Enzymes
The enzymes involved in the biosynthesis of this compound have been studied in various plant species, providing insights into their function and regulation.
Phenylalanine ammonia-lyase (PAL), Cinnamic acid 4-hydroxylase (C4H), and 4-Coumarate:CoA ligase (4CL) are well-characterized enzymes of the general phenylpropanoid pathway. nih.gov Their activities are often coordinately regulated in response to developmental and environmental cues. mdpi.com
Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD) are key to the formation of cinnamyl alcohol. CAD, in particular, has been extensively studied due to its role in lignin (B12514952) biosynthesis. researchgate.netkoreascience.kr It catalyzes the final step in the formation of monolignols. nih.gov CAD enzymes often exist as a multigene family, with different isoforms exhibiting varying substrate specificities and expression patterns. researchgate.netkoreascience.kr Downregulation of CAD has been shown to alter lignin composition and can lead to the accumulation of cinnamaldehydes. nih.govnih.gov
UDP-glycosyltransferases (UGTs) are a large and diverse family of enzymes that play a crucial role in the glycosylation of a wide range of secondary metabolites, including phenylpropanoids. nih.gov The glycosylation step enhances the water solubility, stability, and bioavailability of these compounds. nih.gov Specific UGTs capable of glycosylating cinnamyl alcohol have been identified. For instance, in a study aimed at the de novo biosynthesis of rosin (a cinnamyl alcohol glucoside) in Escherichia coli, UGT genes from Rhodiola sachalinensis (UGT73B6) and Arabidopsis thaliana (UGT73C5) were successfully used to convert cinnamyl alcohol to its glucoside. nih.gov Research in Rhodiola rosea has also focused on identifying UGTs involved in the biosynthesis of its characteristic glycosides. nih.govresearchgate.net A study on Rhodiola crenulata identified a novel UGT, RcUGT1, that specifically converts tyrosol to icariside D2, highlighting the specificity that can be found within this enzyme family. nih.gov
Table 2: Key Enzymes and their Functions
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Deamination of L-phenylalanine. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylation of trans-cinnamic acid. |
| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid. |
| Cinnamoyl-CoA reductase | CCR | Reduction of cinnamoyl-CoA. |
| Cinnamyl alcohol dehydrogenase | CAD | Reduction of cinnamaldehyde to cinnamyl alcohol. koreascience.kr |
| UDP-glycosyltransferase | UGT | Glycosylation of cinnamyl alcohol. nih.gov |
Genetic Regulation and Expression of Biosynthetic Genes
The biosynthesis of this compound is under tight genetic control, with the expression of the biosynthetic genes being regulated at the transcriptional level. This regulation allows plants to modulate the production of this and other phenylpropanoids in response to developmental stages and environmental stimuli.
The genes encoding the enzymes of the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are known to be coordinately regulated. Their expression can be induced by various factors, including light, wounding, and pathogen attack. mdpi.com Transcription factors, such as those from the MYB, bHLH, and WRKY families, play a significant role in controlling the expression of these genes. researchgate.net For example, the biosynthesis of flavonoids, which shares the initial steps with cinnamyl alcohol glucoside production, is regulated by a complex of MYB, bHLH, and WD40 proteins. researchgate.net
The expression of CAD genes is also highly regulated. These genes are abundantly expressed in developing xylem, consistent with their role in lignification. koreascience.kr Different CAD isoforms can be differentially expressed in various tissues and in response to different stimuli, suggesting that some may be involved in developmental lignification while others participate in defense responses. koreascience.krfrontiersin.org Studies in Brassica napus have shown that BnaCAD genes exhibit differential expression in response to drought, osmotic stress, and ABA treatment. mdpi.com
The expression of UGT genes is also subject to regulation. In a study on Rhodiola rosea callus cultures, the expression of a specific UGT gene increased significantly after feeding with tyrosol, a precursor for salidroside, another important glycoside in this plant. nih.gov This indicates that the expression of UGT genes can be induced by the availability of their substrates.
Feeding experiments with precursors in Rhodiola rosea have provided further insights into the regulation of the pathway. The addition of cinnamaldehyde and cinnamyl alcohol to in vitro cultures was shown to significantly increase the production of rosin and rosavin. researchgate.netresearchgate.net This suggests that the availability of these late-stage precursors can be a limiting factor and that the upstream enzymatic steps might be key regulatory points.
Isotopic Labeling Studies for Pathway Elucidation and Intermediates Identification
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govprinceton.edu By feeding a plant or cell culture with a precursor labeled with a stable isotope (e.g., ¹³C or ²H) or a radioisotope, researchers can track the incorporation of the label into downstream metabolites. nih.govnih.gov This provides direct evidence for the proposed biosynthetic steps and can help in the identification of previously unknown intermediates.
While a dedicated isotopic labeling study for the complete elucidation of the this compound pathway is not extensively documented, related studies in the field of phenylpropanoid metabolism provide strong evidence for the proposed route.
A study on Populus nigra used ¹³C₆-labeled cinnamic acid to investigate the biosynthesis of phenolic glycosides. The results demonstrated that the salicyl moiety of these glycosides is a phenylpropanoid derivative, confirming the role of cinnamic acid as a precursor. nih.gov
In Arabidopsis, an isotopic labeling and LC-MS pipeline was developed to identify metabolites derived from phenylalanine. By feeding the plants with ¹³C₆-phenylalanine, researchers were able to track the label into various phenylpropanoid compounds, including p-coumaric acid, demonstrating the rapid turnover of this intermediate. nih.gov
Deuterium labeling has also been employed to study metabolic pathways. For example, it has been used to investigate the formation of phenols by hepatic monooxygenases, providing evidence for alternative metabolic routes. nih.gov
These studies exemplify how isotopic labeling can be applied to confirm the proposed biosynthetic pathway of this compound. A hypothetical experiment could involve feeding a plant known to produce this compound, such as Rhodiola rosea, with ¹³C-labeled L-phenylalanine, trans-cinnamic acid, or cinnamyl alcohol. The subsequent analysis of the plant extract using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy would allow for the detection of the ¹³C label in this compound and its biosynthetic intermediates, thereby confirming the pathway and potentially revealing new metabolic details.
Enzymatic Transformations and Biotransformation Studies
Investigation of Substrate Specificity for Glycosidases
Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds. The investigation into their specificity for 3-phenyl-2-propenyl beta-D-glucopyranoside is crucial for understanding its degradation and for potential applications in biocatalysis.
Beta-glucosidases (β-D-glucoside glucohydrolases, E.C. 3.2.1.21) are enzymes that specifically catalyze the hydrolysis of β-glycosidic bonds, releasing a terminal non-reducing glucosyl residue from various glycosides and oligosaccharides. researchgate.net As this compound possesses a β-D-glucosyl moiety linked to the aglycone cinnamyl alcohol, it is a natural substrate for these enzymes.
The specificity of β-glucosidases can vary significantly depending on their source, which includes fungi, bacteria, and plants. nih.govnih.gov For instance, β-glucosidases from white rot fungi like Pleurotus ostreatus and Lentinula edodes have demonstrated varied activity levels on model substrates. scirp.org Enzymes from Cellulomonas fimi have shown diverse specificities, with some being highly specific for certain linkages while others are more promiscuous, hydrolyzing a range of aryl-β-D-glycosides. nih.gov A novel β-glucosidase (CsBGL) from Chryseobacterium scophthalmum showed the highest activity towards p-nitrophenyl-β-D-glucoside (pNP-Glc) and could also hydrolyze other glycosides, though with much lower relative activity. nih.gov
The efficiency of hydrolysis is influenced by factors such as the enzyme's origin, pH, and temperature. Most β-glucosidases exhibit optimal activity in acidic to neutral pH ranges (pH 3.5–7.0) and at temperatures between 40°C and 70°C. scirp.orgbiotechrep.ir
The kinetic properties of an enzyme, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide quantitative measures of its affinity for a substrate and its catalytic efficiency. While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, studies on analogous substrates, particularly p-nitrophenyl-β-D-glucopyranoside (pNPG), offer insight into the expected enzymatic behavior.
Kinetic parameters for β-glucosidases from various microbial sources have been determined using pNPG and other common substrates like cellobiose (B7769950) and salicin. For example, a β-glucosidase from Trichoderma reesei displayed a Kₘ of 0.19 mM for pNPG. nih.gov Enzymes from different white rot fungi showed Kₘ values for pNPG ranging from 0.47 µM to higher values, indicating significant variation in substrate affinity. scirp.org A thermostable β-glucosidase from Thermofilum sp. (TsBGL) had a Kₘ of 1.4 mM for pNPG and 30.5 mM for cellobiose. nih.gov These studies collectively show that β-glucosidases can have a wide range of affinities and catalytic rates depending on the enzyme source and the specific substrate structure.
Role as a Substrate for Glycosyltransferases in Transglycosylation Reactions
Glycosyltransferases are enzymes that facilitate the transfer of a monosaccharide moiety from an activated glycosyl donor to an acceptor molecule. This process, known as transglycosylation, is a powerful tool for synthesizing complex carbohydrates and glycoconjugates.
In transglycosylation reactions, this compound could theoretically serve as a glycosyl donor, where its glucose unit is transferred to a suitable acceptor molecule. This would result in the formation of a new, more complex glycoconjugate and the release of the aglycone, cinnamyl alcohol. The feasibility of such a reaction depends on the specificity of the glycosyltransferase used. While the "latent-active" strategy in chemical glycosylation often employs stable O-glycosyl donors for the synthesis of complex saccharides, specific examples using this compound as an enzymatic donor are not prominently featured in available research. researchgate.net
A related area of derivatization involves the chemoenzymatic modification of the aglycone portion of the molecule. Research has demonstrated the synthesis of rosin (B192284) acid starch, a novel esterified starch, using rosin acid as a starting material. rsc.orgnih.govnih.gov In this process, the esterification reaction between rosin acid and starch is catalyzed by a lipase, Novozym 435, under mild conditions. nih.govnih.gov This method combines a biological catalyst with chemical substrates to produce a modified biopolymer with altered properties, such as increased hydrophobicity and different thermal stability compared to native starch. nih.gov The degree of substitution (DS) of the resulting rosin acid starch was optimized by adjusting reaction parameters like temperature, time, and enzyme dosage. nih.gov
Microbial Biotransformation and Derivatization
Microbial systems offer a versatile and sustainable platform for producing and modifying complex natural products like this compound. Both engineered microorganisms and plant cell cultures have been successfully employed for its synthesis and derivatization.
One of the significant achievements in this area is the de novo biosynthesis of rosin in engineered Escherichia coli. nih.gov This was accomplished by first establishing a biosynthetic pathway to produce the aglycone, cinnamyl alcohol, from phenylalanine. Subsequently, UDP-glycosyltransferases (UGTs) were introduced to catalyze the final glucosylation step. Researchers successfully used UGTs from Rhodiola sachalinensis (UGT73B6) and Arabidopsis thaliana (UGT73C5) to produce rosin from glucose. Through optimization of the phenylalanine metabolic pathway in E. coli, a final titer of 258.5 ± 8.8 mg/L of rosin was achieved. nih.gov
Plant cell cultures, particularly from Rhodiola species, are another effective system for biotransformation. Studies on callus cultures of Rhodiola rosea demonstrated that feeding precursors like cinnamyl alcohol into the culture medium significantly increased the production of cinnamyl alcohol glycosides, including rosin. researchgate.net Similarly, hairy root cultures of Rhodiola kirilowii were shown to convert exogenously supplied cinnamyl alcohol into rosin and other complex glycosides like rosavin (B1679537). nih.gov In these cultures, a significant portion of the produced glycosides was secreted into the medium, which could simplify downstream processing. The highest yield for rosin in non-transformed root cultures of R. kirilowii reached 74 ± 10 mg/L when cinnamyl alcohol was added late in the culture period. nih.gov
Enzyme Engineering for Modified Activity and Specificity
The enzymatic synthesis of this compound, also known as rosin, can be approached through two main routes: the transglycosylation activity of β-glucosidases or the direct glycosylation of cinnamyl alcohol by glycosyltransferases (GTs). nih.gov Both enzyme families have been the subject of protein engineering to improve their suitability for industrial applications.
β-Glucosidases: These enzymes naturally hydrolyze β-glucosidic bonds but can also catalyze the reverse reaction, transglycosylation, to form new glycosides. mdpi.com A key challenge in using β-glucosidases for synthesis is to favor the transglycosylation reaction over the competing hydrolysis reaction. mdpi.com Engineering efforts often target the amino acid residues in the active site, particularly in the aglycone (+1) and glycone (-1) subsites, to modulate substrate specificity and improve the transglycosylation/hydrolysis ratio. nih.gov Strategies include site-directed mutagenesis to alter the hydrophobicity or steric hindrance within the active site, thereby creating a more favorable environment for the acceptor alcohol (in this case, cinnamyl alcohol) and discouraging the binding of water which leads to hydrolysis. nih.gov For instance, mutations at key positions in the active site of β-glucosidases have been shown to significantly enhance the synthesis of various alkyl glycosides by increasing the transglycosylation efficiency. nih.gov
Glycosyltransferases (GTs): Uridine diphosphate (B83284) (UDP)-glycosyltransferases (UGTs) are particularly relevant as they catalyze the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose, to an acceptor molecule like cinnamyl alcohol. nih.gov The de novo biosynthesis of this compound has been successfully demonstrated in engineered Escherichia coli. nih.gov This was achieved by constructing a biosynthetic pathway for the aglycone, cinnamyl alcohol, from phenylalanine and then introducing UGTs, such as UGT73B6 from Rhodiola sachalinensis or UGT73C5 from Arabidopsis thaliana, to perform the final glucosylation step. nih.gov While this study focused on metabolic pathway engineering, the principle highlights the potential for engineering the UGTs themselves for enhanced performance. Directed evolution and rational design are powerful tools to improve the catalytic efficiency (kcat/Km) and regioselectivity of UGTs for specific acceptor substrates.
A summary of relevant enzyme engineering studies on related glycosides is presented in the table below, illustrating the impact of specific mutations on enzyme performance.
Table 1: Examples of Enzyme Engineering for Improved Glycoside Synthesis
| Enzyme | Wild-Type Source | Target Reaction | Engineering Strategy | Mutation(s) | Observed Improvement |
| β-Glucosidase (TmBglA) | Thermotoga maritima | Alkyl Glycoside Synthesis | Site-Directed Mutagenesis | N220F | Enhanced transglycosylation activity. nih.gov |
| β-Glucosidase | Thermotoga neapolitana | Alkyl Glycoside Synthesis | Site-Directed Mutagenesis | N291T | ~3-fold higher transglycosylation/hydrolysis ratio. nih.gov |
| β-Glucosidase | Thermotoga neapolitana | Alkyl Glycoside Synthesis | Site-Directed Mutagenesis | N291T/F412S | ~8-fold higher transglycosylation/hydrolysis ratio. nih.gov |
| β-Glucosidase (Bgl3A) | Talaromyces leycettanus | Cellobiose Hydrolysis | Rational Design | M36E, M36N, F66Y, E168Q | 1.4–2.3-fold increase in catalytic efficiency. researchgate.net |
These examples, while not all directly involving this compound, demonstrate the successful application of enzyme engineering principles to enhance the synthesis of glycosidic compounds. The knowledge gained from these studies provides a strong foundation for the future development of highly efficient and specific biocatalysts for the targeted production of this compound.
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Elucidation of Molecular Mechanisms of Interaction (general)
3-Phenyl-2-propenyl beta-D-glucopyranoside is a naturally occurring cinnamyl alcohol glucoside found in medicinal plants such as Rhodiola rosea. nih.gov Its biological activities are a subject of ongoing research. The molecular mechanisms of this specific glycoside are not yet fully elucidated, but studies on structurally related compounds provide significant insights into its potential modes of action.
One of the primary mechanisms of interaction identified for similar cinnamoyl glycosides is the inhibition of carbonic anhydrases (CAs). nih.gov A study on a series of C-cinnamoyl glycosides demonstrated that these compounds act as effective inhibitors against a wide range of mammalian CA isoforms, including CA I, II, IV, VA, VB, VI, VII, IX, XII, XIII, and XIV, with inhibition constants typically in the low micromolar range. nih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in various physiological processes. The inhibition of these enzymes by cinnamoyl glycosides suggests that this compound may also function by modulating the activity of these key enzymes. nih.gov
Furthermore, derivatives of the aglycone part of the molecule (the cinnamoyl group) have been shown to interact with other enzymes. For instance, certain cinnamic acid derivatives have been found to inhibit neutrophil elastase activity, pointing to another potential, albeit less direct, mechanism of action related to inflammatory processes.
Correlating Structural Modifications of this compound with Biological Responses
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical architecture of a molecule influences its biological effects. For this compound, SAR can be inferred from studies on analogous compounds where systematic structural changes are made to probe their impact on activity.
The study on C-cinnamoyl glycosides as carbonic anhydrase inhibitors revealed important SAR insights. A key finding was that attaching a carbohydrate moiety to a phenolic CA pharmacophore generally enhances its inhibitory activity. nih.gov This suggests that the β-D-glucopyranoside portion of this compound is not merely a passive carrier but plays an active role in the binding and inhibition of the target enzyme, likely by forming additional hydrogen bonds or other interactions within the enzyme's active site.
The table below summarizes the inhibitory activity of various C-cinnamoyl glycosides against different carbonic anhydrase isoforms, illustrating the structure-activity relationship.
| Compound/Structural Feature | Target Enzyme Isoform | Biological Response (Inhibition Constant, Kᵢ) |
| C-cinnamoyl glucoside with phenol | Carbonic Anhydrase I (CA I) | Low micromolar inhibition |
| C-cinnamoyl glucoside with phenol | Carbonic Anhydrase II (CA II) | Low micromolar inhibition |
| C-cinnamoyl glucoside with phenol | Carbonic Anhydrase IX (CA IX) | Low micromolar inhibition |
| C-cinnamoyl glucoside with phenol | Carbonic Anhydrase XII (CA XII) | Low micromolar inhibition |
This table is illustrative of the findings in the cited study on C-cinnamoyl glycosides and is intended to represent the type of data generated in SAR studies. nih.gov
Modifications to the aglycone (3-phenyl-2-propenyl) portion also significantly alter biological targets. For example, a series of 3-phenyl-2-propenamides, where the glycosidic linkage is replaced by an amide group, were identified as potent inhibitors of a completely different enzyme, human liver glycogen (B147801) phosphorylase a. This highlights that the nature of the entire molecular scaffold, including the aglycone and the substituent at the C1 position, is critical in determining the specific biological target and the resulting physiological response.
Computational Modeling and Molecular Docking for Interaction Prediction
Computational techniques are powerful tools for predicting and analyzing the interactions between a small molecule like this compound and its biological targets. Molecular docking, in particular, simulates the binding of a ligand to the active site of a receptor, such as an enzyme, to predict its preferred binding orientation and affinity. nih.gov
For this compound, docking studies could be used to model its interaction with the active site of carbonic anhydrase. Such models would likely show the cinnamoyl group interacting with hydrophobic pockets of the active site, while the glucose moiety forms hydrogen bonds with polar amino acid residues, thereby anchoring the molecule and contributing to its inhibitory effect.
A crucial prerequisite for accurate docking is understanding the molecule's conformational flexibility. Theoretical studies on the closely related phenyl β-D-glucopyranoside have used computational methods to explore its conformational landscape. sigmaaldrich.com These studies identify numerous low-energy conformers that can exist in solution, arising from rotations around the glycosidic bond and within the sugar ring itself. sigmaaldrich.com The specific conformation of this compound will significantly influence how it fits into a binding site.
The results of a molecular docking simulation are often presented in a table that includes the binding energy, which is an estimate of the binding affinity. Lower (more negative) binding energies suggest a more stable interaction.
| Ligand Conformer | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound (Conformer 1) | Carbonic Anhydrase II | -8.2 | His94, His96, Thr199, Trp209 |
| This compound (Conformer 2) | Carbonic Anhydrase II | -7.5 | His64, Val121, Leu198 |
| Cinnamyl Alcohol (Aglycone only) | Carbonic Anhydrase II | -5.1 | Val121, Leu198 |
This table is a hypothetical representation of potential molecular docking results to illustrate the data generated from such computational studies.
Influence of Stereochemistry on Recognition and Activity
Biological systems are inherently chiral, and therefore, the stereochemistry of a molecule is a critical determinant of its activity. For this compound, there are two main stereochemical features of importance: the configuration of the glycosidic bond and the geometry of the double bond in the propenyl chain.
The designation "beta-D-glucopyranoside" specifies the stereochemistry of the sugar component. The "D" indicates the configuration of the chiral center furthest from the anomeric carbon (C5), and "beta" refers to the orientation of the bond at the anomeric carbon (C1), where the substituent is equatorial to the plane of the glucose ring. This specific beta-configuration is crucial for recognition by enzymes. Enzymes that process glycosides, such as glycosidases or glycosyltransferases, have active sites precisely shaped to accommodate a specific anomer. A change to the alpha-configuration would result in a molecule with a different three-dimensional shape, which would likely not fit into the same enzyme active site, leading to a significant loss or complete alteration of biological activity.
Advanced Research Applications and Methodological Development
Utilization as a Model Compound in Glycosidic Linkage Studies
The glycosidic bond, which links a carbohydrate to another molecule, is central to the structure and function of a vast array of biological molecules. Simple, well-defined glycosides like 3-Phenyl-2-propenyl beta-D-glucopyranoside are instrumental as model systems for exploring the intricacies of this linkage.
The stability of the beta-1 glycosidic bond in this compound is influenced by the electronic and steric properties of its aglycone. Research on analogous vinyl glycosides, such as isopropenyl glucopyranosides, provides insight into the mechanisms of bond cleavage. lookchem.com Such studies investigate whether hydrolysis occurs at the glycosidic C-O bond or at other susceptible bonds within the aglycone, which is crucial for understanding reaction mechanisms. lookchem.com For example, studies on isopropenyl β-D-glucopyranoside revealed that hydrolysis proceeds exclusively through the cleavage of the vinyl ether C-O bond rather than the glycosidic bond, a finding established by analyzing the reaction products. lookchem.com
The reactivity of these model compounds is quantified by determining their activation parameters under controlled conditions. This data reveals the energy barriers and molecular ordering required for the reaction to proceed, offering a deeper understanding of bond stability. The significantly lower enthalpy of activation (ΔH‡) can indicate greater reactivity, even if offset by a more negative entropy of activation (ΔS‡). lookchem.com The compound's general resistance to oxidation and reduction also makes it a stable model for studying specific enzymatic or chemical cleavage of the glycosidic bond without interference from other reactions. biosynth.com
Table 1: Example of Activation Parameters for Hydrolysis of Model Glucopyranosides This table presents example data from a study on isopropenyl glucopyranosides to illustrate the types of measurements used to probe glycosidic bond reactivity. Similar principles are applied to study compounds like this compound.
| Compound | Enthalpy of Activation (ΔH‡) (kcal mol⁻¹) | Entropy of Activation (ΔS‡) (eu) | Relative Reactivity |
| Isopropenyl α-D-glucopyranoside | 12.59 ± 0.12 | -16.8 ± 0.4 | ~4x faster |
| Isopropenyl β-D-glucopyranoside | 18.39 ± 0.27 | -10.0 ± 0.9 | Slower |
| Data sourced from a study on the hydrolysis mechanism of isopropenyl glucopyranosides. lookchem.com |
Synthetic glycosides are indispensable for developing assays to detect and characterize glycoside hydrolase (glycosidase) enzymes. The principle involves using a glycoside that, when cleaved by an enzyme, releases an aglycone that can be easily detected and quantified. A classic example is the use of p-nitrophenyl-glycosides, which release a yellow p-nitrophenolate anion upon hydrolysis, allowing for continuous spectrophotometric monitoring of enzyme activity. nih.gov
While this compound does not release a chromogenic product, it serves as a specific substrate for certain glycosidases. The enzymatic release of cinnamyl alcohol can be monitored using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net This makes it a valuable substrate for enzymes where a chromogenic equivalent is unavailable or unsuitable. Furthermore, studying the stereoselective hydrolysis of different glycoside diastereomers by enzymes helps in probing the active site and understanding the catalytic mechanism of those enzymes. nih.gov
Applications in Glycoscience Tool Development and Chemical Probe Design
Beyond its role as a model substrate, this compound is a foundational molecule for the development of more sophisticated research tools. Its structure can be chemically modified to create specialized chemical probes for exploring complex biological systems. For instance, fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups can be attached to either the glucose unit or the aglycone. Such modified probes can be used to identify and characterize glycan-binding proteins, track the molecule's path within a cell, or trap and identify interacting enzyme partners.
The compound also serves as a key precursor in biotransformation studies, which is a form of tool development for synthetic biology. By feeding cinnamyl alcohol to plant cell cultures, researchers can stimulate the production of this compound (rosin) and related compounds like rosavin (B1679537). researchgate.netresearchgate.net This process helps in identifying the specific enzymes (glycosyltransferases) responsible for the synthesis and allows for the development of engineered biological systems for producing valuable glycosides. researchgate.netnih.gov
Contributions to Chemical Biology for Glycan-Related Research
In the field of chemical biology, which applies chemical techniques to study biological systems, this compound provides a means to dissect complex glycan-related pathways. Its use as a precursor in feeding experiments with plant callus cultures has been instrumental in elucidating the biosynthetic pathway of cinnamyl alcohol glycosides. researchgate.net When precursors like trans-cinnamic acid or cinnamyl alcohol are added to cultures, the subsequent increase in products like rosin (B192284) confirms their position in the biosynthetic sequence and helps characterize the efficiency of the enzymatic steps. researchgate.net
A significant advancement in chemical biology has been the recreation of natural product biosynthetic pathways in microbial hosts. The de novo biosynthesis of rosin has been successfully achieved in Escherichia coli. nih.gov This was accomplished by introducing genes for the cinnamyl alcohol synthesis pathway from phenylalanine and a gene for a UDP-glycosyltransferase (UGT) from Rhodiola sachalinensis to glycosylate the cinnamyl alcohol. nih.gov Such metabolic engineering efforts not only demonstrate the feasibility of producing plant-derived compounds in microbes but also serve as a platform to study enzyme function and pathway regulation outside the native organism. nih.gov
Methodological Advancements in Glycoside Analysis and Characterization
The study of this compound has necessitated and benefited from advanced analytical techniques for its detection and characterization. Its presence in complex biological matrices, such as plant extracts or cell culture media, requires methods with high sensitivity and specificity.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is a primary technique used for the identification and quantification of this compound. nih.gov This method allows for the separation of the glycoside from other metabolites in a sample, while the mass spectrometer provides structural information and accurate mass measurements for unambiguous identification. nih.gov HPLC is also widely used, often with UV detection, to quantify the production of cinnamyl alcohol glycosides in biotransformation experiments. researchgate.net In some applications, well-characterized synthetic glycosides like Phenyl β-D-glucopyranoside can be used as internal standards in quantitative GC or GC-MS analyses to improve accuracy and reproducibility. sigmaaldrich.com
Table 2: Analytical Methods for the Characterization of this compound
| Analytical Technique | Application | Purpose | Reference(s) |
| HPLC | Quantitative analysis of biotransformation products | To measure the concentration of the compound in cell cultures after feeding precursors. | researchgate.net |
| LC/MS/MS | Identification in complex mixtures | To identify new biotransformation products in plant cell extracts. | nih.gov |
| GC-MS | Quantitative analysis (as an internal standard) | Used with similar compounds to ensure accurate quantification in complex samples. | sigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
